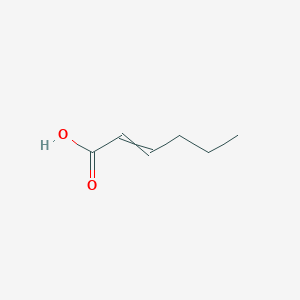
2-Hexenoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hexenoic acid, also known as docosahexaenoic acid, is an omega-3 long-chain polyunsaturated fatty acid. It is characterized by its 22-carbon chain and six double bonds, making it highly unsaturated. This compound is essential for human health, particularly for brain and eye development and function. It is commonly found in fish oils and microalgae.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Hexenoic acid can be synthesized through various methods, including the elongation and desaturation of shorter-chain omega-3 fatty acids such as eicosapentaenoic acid. This process involves multiple enzymatic steps, including the action of elongases and desaturases.
Industrial Production Methods: Industrial production of hexaenoic acid often involves the fermentation of microalgae, such as Schizochytrium sp. These microorganisms are cultivated in controlled environments, where they produce high yields of hexaenoic acid. The process includes optimizing growth conditions such as temperature, pH, and nutrient supply to maximize production.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Hexenoic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form hydroperoxides and other oxidation products. This reaction is often catalyzed by free radicals or enzymes such as lipoxygenases.
Reduction: Reduction of hexaenoic acid can lead to the formation of saturated fatty acids.
Esterification: this compound can react with alcohols to form esters, which are commonly used in the food and pharmaceutical industries.
Common Reagents and Conditions:
Oxidation: Common reagents include oxygen, hydrogen peroxide, and lipoxygenase enzymes.
Reduction: Hydrogen gas and metal catalysts such as palladium or nickel are often used.
Esterification: Alcohols and acid catalysts like sulfuric acid or p-toluenesulfonic acid are commonly employed.
Major Products:
Oxidation: Hydroperoxides, aldehydes, and ketones.
Reduction: Saturated fatty acids.
Esterification: Fatty acid esters.
Applications De Recherche Scientifique
2-Hexenoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various bioactive compounds.
Biology: Essential for the development and function of the brain and eyes. It is also involved in anti-inflammatory processes.
Medicine: Used in the treatment of cardiovascular diseases, neurodegenerative disorders, and inflammatory conditions.
Industry: Employed in the production of nutritional supplements, pharmaceuticals, and functional foods.
Mécanisme D'action
2-Hexenoic acid exerts its effects through several mechanisms:
Cell Membrane Composition: It is a critical component of cell membranes, influencing their fluidity and function.
Signal Transduction: this compound is involved in the regulation of signal transduction pathways, including those mediated by G-proteins and phosphatidylserine.
Anti-inflammatory Effects: It can modulate the production of inflammatory mediators, such as prostaglandins and leukotrienes, through its action on cyclooxygenase and lipoxygenase enzymes.
Comparaison Avec Des Composés Similaires
Eicosapentaenoic Acid: Another omega-3 fatty acid with five double bonds, known for its anti-inflammatory properties.
Alpha-Linolenic Acid: A shorter-chain omega-3 fatty acid with three double bonds, found in plant oils.
2-Hexenoic acid stands out due to its critical role in neural development and function, making it a vital component of the human diet.
Propriétés
Formule moléculaire |
C6H10O2 |
|---|---|
Poids moléculaire |
114.14 g/mol |
Nom IUPAC |
hex-2-enoic acid |
InChI |
InChI=1S/C6H10O2/c1-2-3-4-5-6(7)8/h4-5H,2-3H2,1H3,(H,7,8) |
Clé InChI |
NIONDZDPPYHYKY-UHFFFAOYSA-N |
SMILES canonique |
CCCC=CC(=O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















